N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-4-2-3-5-13(10)14(21)18-16-20-19-15(22-16)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGWYDUJTLEOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the 4-fluorophenyl and 2-methylbenzamide groups. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide can lead to the formation of the thiadiazole ring, which is then further reacted with 2-methylbenzoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer (MCF7) and other tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study demonstrated that a related thiadiazole derivative significantly inhibited the growth of human breast adenocarcinoma cells with a notable IC50 value, indicating its potential as a therapeutic agent against breast cancer .
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy has been tested using various assays, including disk diffusion and broth microdilution methods. The presence of the fluorophenyl group enhances its activity by improving lipophilicity and membrane penetration.
Case Study:
In vitro studies showed that derivatives similar to this compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiadiazole derivatives. This compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property makes it a candidate for developing new anti-inflammatory drugs.
Case Study:
In animal models of inflammation, compounds structurally related to this compound demonstrated reduced edema and inflammatory markers compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications at various positions on the thiadiazole ring or the benzamide moiety can significantly influence biological activity. For instance, substituents like fluorine enhance electron-withdrawing capabilities, which can improve interaction with biological targets.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . In cancer research, it has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related 1,3,4-thiadiazole derivatives and their key attributes:
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl, 3,4-Dichlorophenyl): Enhance metabolic stability and target binding in enzyme inhibitors (e.g., acetylcholinesterase) .
- Alkyl/Aryl Sulfides (e.g., Ethylsulfanyl): Improve solubility but may reduce potency compared to aromatic substituents .
- Methoxy vs. Methyl Groups : Methoxy-substituted derivatives (e.g., 2-methoxybenzamide ) show altered pharmacokinetics due to increased polarity .
Synthetic Pathways :
- Most analogues are synthesized via cyclocondensation of thiosemicarbazides or via nucleophilic substitution on preformed thiadiazole cores .
- Fluorinated derivatives often require halogen-exchange reactions or direct fluorination under controlled conditions .
Biological Activity Trends :
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 4-fluorophenyl group and a methylbenzamide moiety. Its chemical structure can be represented as follows:
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, studies have shown that related thiadiazole derivatives can reduce tumor volume and increase life span in animal models by affecting various signaling pathways involved in cell proliferation and survival .
Case Studies
- Breast Cancer : In vitro studies demonstrated that compounds similar to this compound effectively inhibited the growth of breast cancer cell lines. The results indicated a significant reduction in viable cell counts and an increase in non-viable cells after treatment with these compounds .
- Prostate Cancer : Another study focused on human prostate cancer cells showed that these thiadiazole derivatives could induce cell cycle arrest and apoptosis, further substantiating their potential as anticancer agents .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Studies
A series of experiments assessed the antibacterial efficacy of thiadiazole derivatives using the disc diffusion method. The results are summarized in the following table:
| Bacteria Species | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
| Klebsiella pneumoniae | 14 |
These findings suggest that the presence of the fluorophenyl group enhances the antibacterial activity of the compound .
Summary of Research Findings
The biological activity of this compound has been supported by various studies highlighting its potential as an anticancer and antimicrobial agent. The following points summarize key findings:
- Anticancer Properties : Significant reduction in tumor volume and increased apoptosis in cancer cell lines.
- Antimicrobial Activity : Effective against multiple bacterial strains with varying degrees of inhibition.
- Mechanistic Insights : Involvement in apoptosis pathways and disruption of bacterial cell wall synthesis.
Q & A
Q. Key Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent (Cyclization) | H₂SO₄ (conc.) | 65–75 | |
| Catalyst (Coupling) | Pd(PPh₃)₄ | 70–80 | |
| Reaction Time (Amide) | 12–24 hours | 85–90 |
How is the molecular structure of this compound validated in crystallographic studies?
Q. Advanced Structural Characterization
X-ray Crystallography : Single-crystal diffraction confirms planar geometry of the thiadiazole ring and dihedral angles between substituents (e.g., 175.9° between thiadiazole and fluorophenyl groups) .
Hydrogen Bonding : Intermolecular N–H···N and C–H···O interactions stabilize crystal packing, analyzed via SHELX refinement .
Complementary Techniques : NMR (¹H/¹³C) for proton environments, FT-IR for amide C=O stretching (~1680 cm⁻¹), and HRMS for molecular ion validation .
What are the primary biological targets and associated assays for evaluating its bioactivity?
Q. Basic Screening Framework
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .
- Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) .
How can contradictory bioactivity data across studies be resolved?
Q. Advanced Data Analysis
Dose-Response Curves : Validate potency discrepancies using standardized protocols (e.g., NIH/NCATS guidelines) .
Structural Analog Comparison : Benchmark against derivatives (e.g., nitrobenzamide vs. methoxy variants) to identify SAR trends .
Metabolic Stability : Assess liver microsomal degradation to rule out false negatives from rapid compound clearance .
What strategies improve synthetic yield and purity for scale-up research?
Q. Advanced Process Optimization
Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading .
Workup Protocols : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) for >95% purity .
In-Line Monitoring : Real-time FT-IR or HPLC tracking to terminate reactions at peak conversion .
What advanced techniques elucidate electronic and steric effects on reactivity?
Q. Computational and Experimental Approaches
DFT Calculations : Gaussian09 simulations to map HOMO/LUMO orbitals and predict nucleophilic/electrophilic sites .
Kinetic Isotope Effects (KIE) : Deuterated analogs to study rate-determining steps in substitution reactions .
XPS Analysis : Sulfur 2p binding energy shifts (~163–165 eV) to probe thiadiazole ring electronic states .
How is computational modeling integrated into mechanism-of-action studies?
Q. Methodological Workflow
Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions against targets (e.g., EGFR, PDB: 1M17) .
MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand complex stability .
QSAR Models : CoMFA/CoMSIA to correlate substituent electronegativity (e.g., fluorine) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
